

# Characterization of Calcium L-lactate Pentahydrate: A Technical Guide Using XRD and FTIR

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## Compound of Interest

Compound Name: Calcium L-lactate pentahydrate

Cat. No.: B8254734

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This guide provides an in-depth analysis of **Calcium L-lactate pentahydrate** using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), two pivotal techniques in the physicochemical characterization of pharmaceutical compounds. The following sections detail the principles, experimental protocols, and data interpretation for these methods, offering a comprehensive resource for the solid-state analysis of this important pharmaceutical excipient and calcium supplement.

## Introduction to the Solid-State Characterization of Calcium L-lactate Pentahydrate

**Calcium L-lactate pentahydrate** ( $(C_3H_5O_3)_2Ca \cdot 5H_2O$ ) is a widely used substance in the pharmaceutical industry, valued for its high bioavailability as a calcium source and its utility as an excipient in tablet formulations. The crystalline form and hydration state of this compound are critical quality attributes that can influence its stability, solubility, and manufacturing properties. Therefore, robust analytical techniques are required to confirm its identity, purity, and solid-state form.

Powder X-ray Diffraction (XRD) provides information about the crystalline structure of a material, offering a unique "fingerprint" based on the arrangement of atoms in the crystal lattice. Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that

identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Together, these methods provide a comprehensive characterization of **Calcium L-lactate pentahydrate**.

## X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique that is fundamental for the identification and characterization of crystalline materials. The diffraction pattern is unique to a specific crystalline solid, allowing for unambiguous identification. For **Calcium L-lactate pentahydrate**, XRD can be used to confirm its crystalline nature and differentiate it from other forms, such as the anhydrous or racemic DL-lactate forms.<sup>[1][2]</sup>

## XRD Data for Calcium L-lactate Pentahydrate

The powder XRD pattern of **Calcium L-lactate pentahydrate** is characterized by a series of diffraction peaks at specific  $2\theta$  angles. While the International Centre for Diffraction Data (ICDD) contains a reference pattern for calcium lactate pentahydrate, this corresponds to the DL-racemic mixture.<sup>[1]</sup> The pattern for the pure L-enantiomer exhibits shifts in peak positions. The primary diffraction peak for **Calcium L-lactate pentahydrate** is observed at a  $2\theta$  angle of approximately  $10^\circ$ .<sup>[3]</sup>

Below is a table summarizing representative XRD data for Calcium DL-lactate pentahydrate, which serves as a useful reference. The pattern for **Calcium L-lactate pentahydrate** will show a noticeable shift in these peak positions.

2 $\theta$ (°)	d-spacing (Å)	Relative Intensity (%)
8.95	9.87	100
10.55	8.38	20
12.35	7.16	15
17.95	4.94	30
19.85	4.47	25
21.95	4.05	40
25.00	3.56	35
29.25	3.05	20

Note: This data is representative of the DL-form and is provided for comparative purposes. The L-form will exhibit a different diffraction pattern.

## Experimental Protocol for Powder XRD

A standard experimental setup for the powder XRD analysis of **Calcium L-lactate pentahydrate** is as follows:

- **Sample Preparation:** A small amount of the **Calcium L-lactate pentahydrate** powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder.
- **Instrument Setup:** A powder diffractometer equipped with a copper (Cu) K $\alpha$  radiation source ( $\lambda = 1.5406$  Å) is typically used.
- **Data Collection:** The sample is scanned over a  $2\theta$  range of  $5^\circ$  to  $50^\circ$  with a step size of  $0.02^\circ$  and a dwell time of 1 second per step.
- **Data Analysis:** The resulting diffraction pattern is plotted as intensity versus  $2\theta$ . The peak positions and relative intensities are then compared with reference patterns for identification.

# Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of **Calcium L-lactate pentahydrate** reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

## FTIR Data for Calcium L-lactate Pentahydrate

The FTIR spectrum of **Calcium L-lactate pentahydrate** is dominated by absorptions from the hydroxyl, carboxylate, and alkyl groups, as well as the water of hydration.

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment
~3600 - 3000	O-H stretching (water of hydration and hydroxyl group)
~2985, 2935	C-H stretching (methyl and methine groups)
~1610 - 1540	Asymmetric COO <sup>-</sup> stretching (carboxylate)
~1450	C-H bending (methyl group)
~1420 - 1380	Symmetric COO <sup>-</sup> stretching (carboxylate)
~1375	C-H bending (methine group)
~1120	C-O stretching (secondary alcohol)
~1085	C-C stretching
~1040	C-O-H bending

The broad and strong absorption band in the region of 3600-3000 cm<sup>-1</sup> is characteristic of the O-H stretching vibrations of the water molecules and the hydroxyl group of the lactate moiety. [4] The strong bands in the 1610-1540 cm<sup>-1</sup> and 1420-1380 cm<sup>-1</sup> regions are due to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO<sup>-</sup>), respectively, which is a key indicator of the salt form. [5]

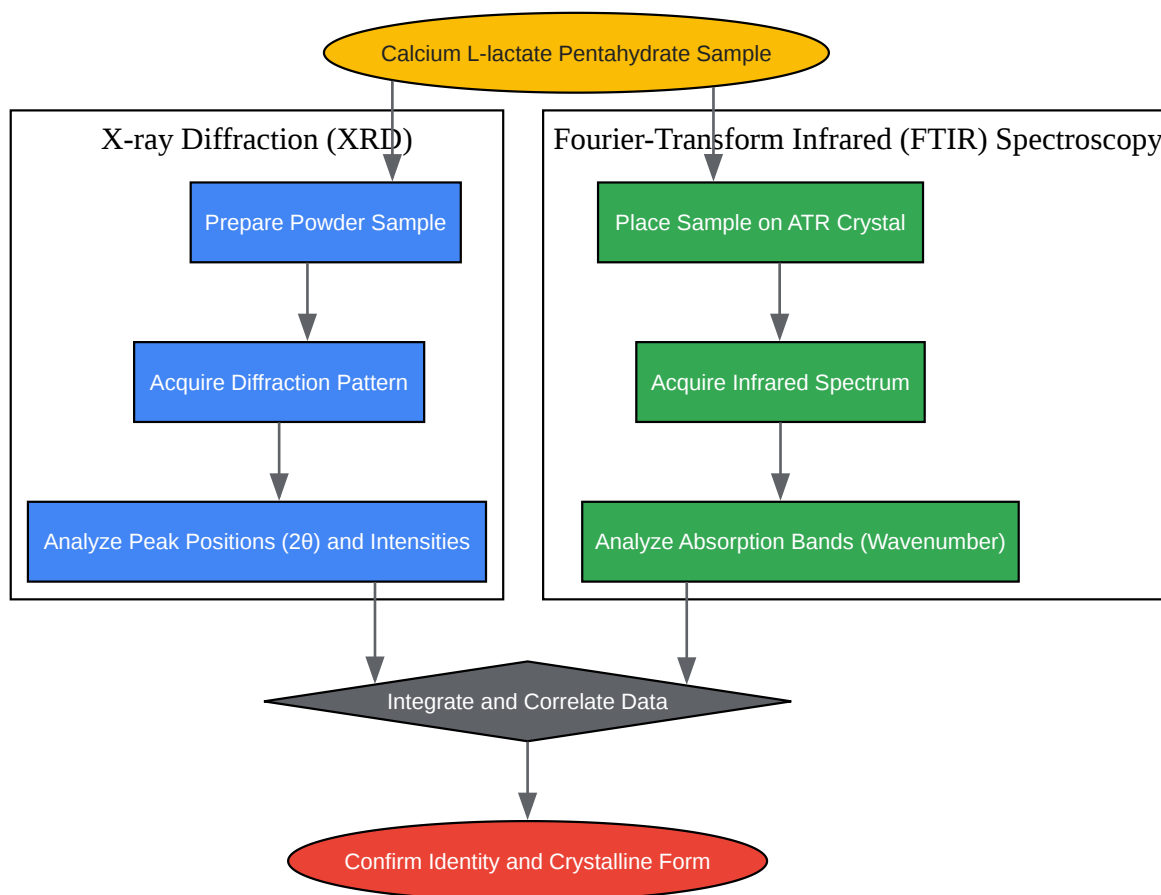
## Experimental Protocol for FTIR-ATR

Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid powders due to its minimal sample preparation requirements.

- **Sample Preparation:** A small amount of the **Calcium L-lactate pentahydrate** powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrument Setup:** An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected first.
- **Data Collection:** A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ , by co-adding multiple scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum is displayed as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The positions and shapes of the absorption bands are then interpreted to identify the functional groups present.

## Workflow and Logical Relationships

The characterization of **Calcium L-lactate pentahydrate** using XRD and FTIR follows a logical workflow to ensure the identity and quality of the material. This process can be visualized as follows:



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